molecular formula C13H14N2O3 B2398026 ethyl 2-benzyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate CAS No. 88585-36-8

ethyl 2-benzyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

Cat. No. B2398026
CAS RN: 88585-36-8
M. Wt: 246.266
InChI Key: KDBJJPVHBRLKKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-benzyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C13H14N2O3 . It belongs to the family of pyrazoles, which are heterocyclic compounds with a five-membered ring structure made up of three carbon atoms and two nitrogen atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

The synthesis of pyrazole compounds like ethyl 2-benzyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . These methods have been widely used due to their efficiency and versatility .


Molecular Structure Analysis

The molecular structure of ethyl 2-benzyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate comprises a pyrazole core, which is a doubly unsaturated five-membered heterocyclic aromatic ring molecule. This core includes two nitrogen atoms at positions 1 and 2, and three carbon atoms .


Chemical Reactions Analysis

Pyrazoles, including ethyl 2-benzyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They participate in a wide range of chemical reactions, contributing to their increasing popularity in several fields of science .


Physical And Chemical Properties Analysis

The physical and chemical properties of ethyl 2-benzyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate, such as its melting point, boiling point, and density, can be found in chemical databases .

Scientific Research Applications

Antimicrobial Activity

Ethyl 2-benzyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate has been investigated for its antimicrobial potential. Researchers have explored its effectiveness against bacteria, fungi, and other microorganisms. Understanding its mode of action and potential applications in combating infections is crucial for drug development .

Antioxidant Properties

The compound’s structure suggests potential antioxidant activity. Researchers have evaluated its scavenging potential using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. Comparing it to ascorbic acid (a positive control), they found promising results. Antioxidants play a vital role in protecting cells from oxidative damage .

Ulcerogenic Activity

Understanding whether the compound exhibits ulcerogenic effects is crucial. Researchers have studied its impact on gastric mucosa, shedding light on its safety profile and potential gastrointestinal applications.

These diverse applications highlight the compound’s versatility and underscore the need for further research. Keep in mind that while these areas provide exciting avenues, additional studies are essential to fully unlock its therapeutic potential . If you’d like more details on any specific application, feel free to ask!

Future Directions

The future directions in the research and application of pyrazole compounds like ethyl 2-benzyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate could involve the development of new synthetic techniques and exploration of their biological activity . Given their wide range of applications, pyrazoles are likely to continue being a focus of scientific research .

properties

IUPAC Name

ethyl 2-benzyl-3-oxo-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-2-18-13(17)11-8-14-15(12(11)16)9-10-6-4-3-5-7-10/h3-8,14H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBJJPVHBRLKKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNN(C1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-benzyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

Synthesis routes and methods

Procedure details

Benzyl hydrazine (324 mg, 2.65 mmol) in water (15 ml) containing potassium carbonate (368 mg, 2.65 mmol) was treated with diethyl ethoxymethylene malonate (575 μl, 2.65 mmol) and the whole refluxed for 3 hours. The reaction mixture was allowed to cool and then washed with ethyl acetate. The aqueous solution was then acidified (HCl) to pH 2 and extracted with ethyl acetate. The ethyl acetate extraction was dried (MgSO4) and evaporated to give the title product as an oily solid which solidified on hexane trituration 265 mg, 41%), recrystallised from aqueous ethanol, mp 79°-81° C. νmax (CHCl3) 1720, 1659, 1575 cm-1. δ(CDCl3) 1.37 (3H, t, J8 Hz, --OCH2CH3), 4.4 (2H, q, J8 Hz, OCH2CH3), 5.23 (2H, s, --CH2N), 7.44 (5H, m, phenyl protons), 7.73 (1H, s, C3 pyrazole proton), 8.50 (1H, bs, --NH proton). Found: M+, 246.0995; C13H14N2O3 requires M, 246.1003.
Quantity
324 mg
Type
reactant
Reaction Step One
Quantity
368 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
575 μL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.